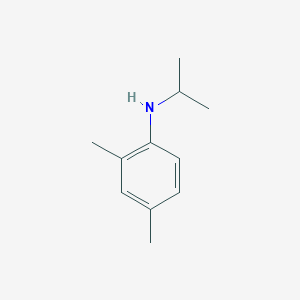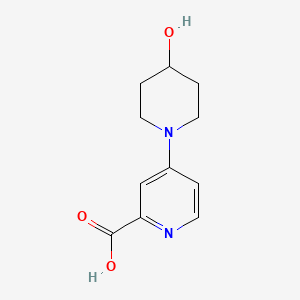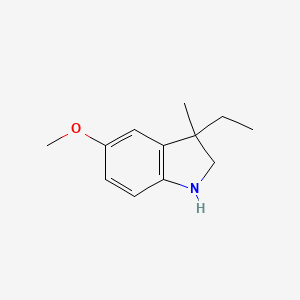
3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazines react with aldehydes or ketones in the presence of an acid catalyst . Another method includes the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction typically requires controlled temperatures and the use of catalysts such as hydrochloric acid or sulfuric acid .
化学反应分析
Types of Reactions
3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives, such as tetrahydroindoles.
Substitution: Electrophilic substitution reactions are common, where substituents can be introduced at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, carboxylic acids, and reduced indole derivatives .
科学研究应用
3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole has several scientific research applications:
作用机制
The mechanism of action of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in biological pathways . The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
相似化合物的比较
Similar Compounds
3-Methylindole: Known for its presence in natural products and its role in various biological processes.
5-Methoxyindole: Exhibits similar biological activities and is used in the synthesis of other indole derivatives.
3-Ethylindole: Shares structural similarities and undergoes similar chemical reactions.
Uniqueness
3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
3-ethyl-5-methoxy-3-methyl-1,2-dihydroindole |
InChI |
InChI=1S/C12H17NO/c1-4-12(2)8-13-11-6-5-9(14-3)7-10(11)12/h5-7,13H,4,8H2,1-3H3 |
InChI 键 |
KAQCDWUDGJVWMB-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CNC2=C1C=C(C=C2)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propanoate](/img/structure/B13196347.png)
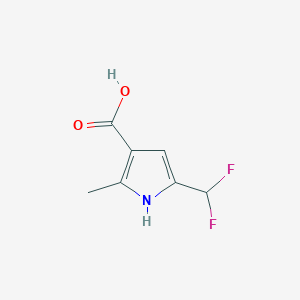

![4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol](/img/structure/B13196370.png)
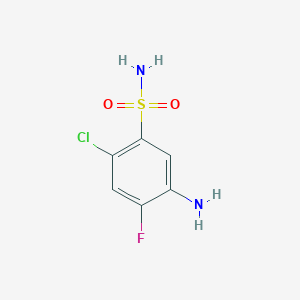
![1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine](/img/structure/B13196383.png)
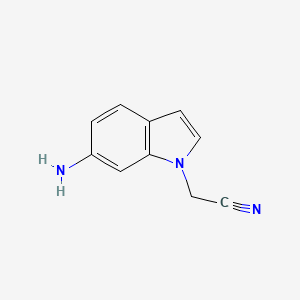
amine](/img/structure/B13196386.png)
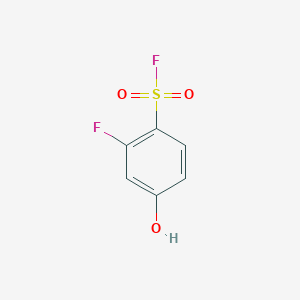
![3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one](/img/structure/B13196408.png)
![3-[(3,4-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13196411.png)
